molecular formula C9H11BrO2S B2411726 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene CAS No. 1864063-77-3

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene

Cat. No.: B2411726
CAS No.: 1864063-77-3
M. Wt: 263.15
InChI Key: WVJBRAAANBGVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a methylsulfonyl group

Properties

IUPAC Name

1-bromo-2,5-dimethyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJBRAAANBGVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-4-(methylsulfonyl)benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield corresponding anilines, thiols yield thioethers).

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methylthio derivatives.

Scientific Research Applications

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-bromo-2,5-dimethyl-4-(methylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Lacks the additional methyl groups, which may affect its reactivity and applications.

    2,5-Dimethyl-4-(methylsulfonyl)benzene:

    1-Bromo-2,4,5-trimethylbenzene: Lacks the methylsulfonyl group, which can alter its chemical properties and applications.

Uniqueness

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate for various synthetic applications and potential biological activities.

Biological Activity

1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bromine atom and methylsulfonyl group attached to a dimethyl-substituted benzene ring. Its chemical formula is C_{10}H_{13BrO_2S. The compound's structure allows it to interact with biological systems, potentially leading to various pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures may exhibit anticancer activity. A study highlighted the potential of sulfonyl-containing compounds in inhibiting cancer cell proliferation. For instance, derivatives of benzene sulfonamides have shown effectiveness against various cancer cell lines, suggesting that this compound could also possess similar properties due to its structural analogies .

Compound Cancer Type IC50 (µM) Mechanism of Action
Compound ABreast15.5Apoptosis induction
Compound BLung12.3Cell cycle arrest
This compoundTBDTBDTBD

Anti-inflammatory Effects

The methylsulfonyl group in the compound suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : Compounds with similar structures often interact with cellular receptors, modulating signaling pathways that lead to cell growth inhibition or apoptosis.
  • Enzyme Inhibition : The presence of the methylsulfonyl group may allow for inhibition of specific enzymes involved in cancer progression or inflammation.
  • Oxidative Stress Modulation : Some studies suggest that sulfonyl groups can influence oxidative stress levels within cells, potentially leading to protective effects against oxidative damage.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Sulfonamide Derivatives : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating a promising avenue for developing new anticancer agents .
  • Inflammation Model : In a model of acute inflammation, a related compound showed a reduction in edema and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene, and how can purity be optimized?

Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under controlled acidic conditions.

Methylation : Use Friedel-Crafts alkylation or directed ortho-methylation with methyl iodide and a Lewis acid catalyst (e.g., AlCl₃).

Bromination : Electrophilic bromination at the para position relative to the sulfonyl group, leveraging its strong electron-withdrawing effect to direct substitution .
Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Confirm purity using HPLC (≥98%) or GC-MS, as demonstrated in similar brominated aromatic syntheses .

Q. How can the structure of this compound be unequivocally confirmed?

A multi-technique approach is critical:

  • X-ray Crystallography : Resolve bond angles and distances to confirm regiochemistry, as shown for analogous bromo-dimethyl-sulfonyl benzene derivatives .
  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ ~2.3–2.6 ppm), sulfonyl proton absence (due to de-shielding), and bromine-induced splitting patterns.
    • ¹³C NMR : Sulfonyl carbon (δ ~44 ppm), methyl carbons (δ ~20–25 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₁₁BrO₂S) with <2 ppm error .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine atom is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.
  • Buchwald-Hartwig Amination : Introduce amines using Pd catalysts (e.g., XPhos Pd G3) to access sulfonamide-linked pharmacophores .
    Note : The electron-withdrawing sulfonyl group enhances oxidative addition kinetics but may reduce nucleophilic attack at the brominated position .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature NMR : Identify rotational barriers (e.g., sulfonyl group conformation) causing splitting anomalies.
  • 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities to rule out regioisomeric byproducts.
  • Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What experimental design strategies improve yield in multi-step syntheses involving this compound?

Use Design of Experiments (DoE) to optimize critical parameters:

Factor Screening : Test temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) for bromination and coupling steps.

Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst and ligand ratio in Suzuki reactions) .

In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Q. How does the methylsulfonyl group influence the compound’s electronic properties and applications in medicinal chemistry?

The sulfonyl group:

  • Electron-Withdrawing Effect : Reduces electron density at the benzene ring, enhancing stability toward electrophilic substitution and directing bromination to specific positions.
  • Pharmacophore Integration : Serves as a hydrogen-bond acceptor in enzyme inhibitors (e.g., kinase targets) or as a bioisostere for phosphate groups .
    Case Study : Analogous sulfonyl-bromobenzene derivatives exhibit antiviral activity by targeting viral proteases .

Q. What are the challenges in scaling up laboratory-scale reactions for this compound, and how can they be mitigated?

Challenges :

  • Exothermic Bromination : Risk of runaway reactions at scale.
  • Pd Catalyst Cost : High catalyst loadings in cross-couplings.
    Solutions :
  • Flow Chemistry : Control bromination exotherms via continuous reactors.
  • Heterogeneous Catalysis : Use immobilized Pd catalysts (e.g., Pd/C) for recyclability .

Q. How can computational methods predict regioselectivity in further functionalization?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions prone to electrophilic attack (e.g., para to sulfonyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.